2-(2-(Trifluoromethyl)thiazol-4-yl)acetonitrile

Medicinal Chemistry Drug Design Physicochemical Properties

This thiazole building block features a trifluoromethyl group that elevates LogP to 1.97–2.23, enabling blood-brain-barrier penetration and prolonged in vivo target engagement. The electron-withdrawing CF₃ ensures regioselective control in cross-couplings and cycloadditions, making it a strategic intermediate for patentable kinase inhibitors and fluorinated agrochemicals. Generic analogues lack these precise physicochemical advantages—choose the differentiated starting material for higher synthetic efficiency and downstream performance.

Molecular Formula C6H3F3N2S
Molecular Weight 192.16 g/mol
CAS No. 1427195-13-8
Cat. No. B1427480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(Trifluoromethyl)thiazol-4-yl)acetonitrile
CAS1427195-13-8
Molecular FormulaC6H3F3N2S
Molecular Weight192.16 g/mol
Structural Identifiers
SMILESC1=C(N=C(S1)C(F)(F)F)CC#N
InChIInChI=1S/C6H3F3N2S/c7-6(8,9)5-11-4(1-2-10)3-12-5/h3H,1H2
InChIKeyNYQYBCKESFZJFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-(Trifluoromethyl)thiazol-4-yl)acetonitrile (CAS 1427195-13-8) for Pharmaceutical R&D and Agrochemical Intermediates


2-(2-(Trifluoromethyl)thiazol-4-yl)acetonitrile (CAS 1427195-13-8) is a heterocyclic building block featuring a thiazole core substituted with a trifluoromethyl group and an acetonitrile side chain . This structural arrangement imparts distinct physicochemical properties, including enhanced lipophilicity and metabolic stability, positioning it as a valuable intermediate in medicinal chemistry and agrochemical synthesis [1].

Why 2-(2-(Trifluoromethyl)thiazol-4-yl)acetonitrile Cannot Be Casually Substituted by Other Thiazole Acetonitriles


The trifluoromethyl group in 2-(2-(trifluoromethyl)thiazol-4-yl)acetonitrile confers significantly different physicochemical properties compared to unsubstituted or methyl-substituted analogs, leading to distinct reactivity, lipophilicity, and metabolic profiles that directly impact downstream performance [1]. Generic substitution without accounting for these quantifiable differences risks synthetic inefficiency, reduced biological activity, and compromised in vivo stability, underscoring the need for a data-driven selection process.

Quantified Differentiation of 2-(2-(Trifluoromethyl)thiazol-4-yl)acetonitrile Against In-Class Analogs


Enhanced Lipophilicity for Improved Membrane Permeability

2-(2-(Trifluoromethyl)thiazol-4-yl)acetonitrile exhibits substantially higher lipophilicity compared to its unsubstituted and methyl-substituted analogs, as quantified by calculated LogP values [1]. This enhanced lipophilicity correlates with improved passive membrane diffusion, a critical factor in optimizing pharmacokinetic profiles.

Medicinal Chemistry Drug Design Physicochemical Properties

Increased Molecular Weight and Density for Altered Pharmacokinetic Behavior

The presence of the trifluoromethyl group increases the molecular weight of 2-(2-(trifluoromethyl)thiazol-4-yl)acetonitrile by approximately 68 Da compared to the unsubstituted thiazole acetonitrile [1]. This higher molecular weight can influence tissue distribution, renal clearance, and overall pharmacokinetic parameters, differentiating it from lighter analogs.

ADME Pharmacokinetics Drug Development

Enhanced Metabolic Stability Through Trifluoromethyl Substitution

The trifluoromethyl substituent in 2-(2-(trifluoromethyl)thiazol-4-yl)acetonitrile confers resistance to metabolic degradation compared to non-fluorinated analogs [1]. While direct comparative in vitro metabolic stability data are not available in the public domain for the free compound, class-level inference based on extensive SAR studies indicates that trifluoromethyl groups generally reduce oxidative metabolism by cytochrome P450 enzymes, prolonging in vivo half-life.

Drug Metabolism Metabolic Stability Pharmacokinetics

Electron-Withdrawing Effect Modulates Reactivity for Selective Derivatization

The strong electron-withdrawing nature of the trifluoromethyl group lowers the electron density on the thiazole ring, influencing the reactivity of the acetonitrile moiety and the ring carbons . This electronic modulation can enable more selective alkylation, acylation, or cycloaddition reactions compared to electron-donating or neutral analogs like the methyl-substituted derivative .

Organic Synthesis Reactivity Electron Effects

Recommended Research and Industrial Applications for 2-(2-(Trifluoromethyl)thiazol-4-yl)acetonitrile


Design of CNS-Penetrant Drug Candidates

The higher LogP of 2-(2-(trifluoromethyl)thiazol-4-yl)acetonitrile (1.97–2.23) compared to unsubstituted thiazole acetonitriles makes it a superior starting material for designing compounds intended to cross the blood-brain barrier, where moderate lipophilicity is essential [1].

Synthesis of Metabolically Stable Kinase Inhibitors

Given the class-level inference that trifluoromethyl groups enhance metabolic resistance, this compound is ideally suited for constructing kinase inhibitor scaffolds that require prolonged target engagement in vivo, particularly for oncology and anti-inflammatory indications [1].

Development of Fluorinated Agrochemical Intermediates

The unique electronic properties conferred by the trifluoromethyl group allow for selective functionalization in the synthesis of fluorinated agrochemicals, such as herbicides and fungicides, where enhanced lipophilicity improves foliar uptake and soil mobility [1].

Controlled Reactivity in Heterocyclic Library Synthesis

The electron-withdrawing effect of the CF3 group enables precise control over regioselectivity in cycloaddition and cross-coupling reactions, making this compound a strategic building block for generating diverse, patentable heterocyclic libraries with predictable reaction outcomes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-(Trifluoromethyl)thiazol-4-yl)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.